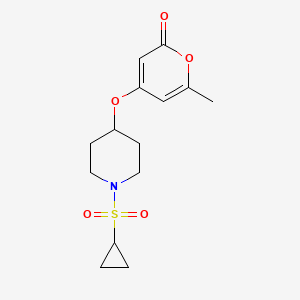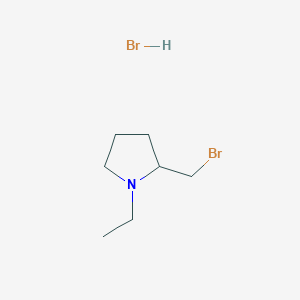
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone, also known as FPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown due to the lack of specific research. . This could potentially impact the bioavailability of the compound .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown due to the lack of specific research. . This could potentially impact the compound’s stability in different environments .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific biological processes. However, one limitation of this compound is its potential toxicity, which requires careful consideration in drug development.
Zukünftige Richtungen
There are several future directions for the study of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone. One direction is the development of this compound-based drugs for the treatment of cancer, infectious diseases, and neurological disorders. Another direction is the study of this compound in combination with other drugs to enhance its efficacy and reduce potential toxicity. Additionally, the study of this compound in animal models and clinical trials will provide further insight into its potential applications in human health.
Synthesemethoden
The synthesis method of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone involves the condensation reaction of 5-fluoropyrimidine-2-carboxylic acid with 2-phenylthiazol-4-ylamine, followed by the reaction with pyrrolidine-1-carboxylic acid and carbonyldiimidazole. This process yields this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone has been widely studied for its potential applications in various fields, including cancer research, infectious disease treatment, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In infectious disease treatment, this compound has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs. In neurological disorders, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-13-8-20-18(21-9-13)25-14-6-7-23(10-14)17(24)15-11-26-16(22-15)12-4-2-1-3-5-12/h1-5,8-9,11,14H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESPSVVYUSYKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)
![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)
![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)
![3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B2923030.png)



![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)
